![molecular formula C18H10ClFN2O B2461702 2-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-phenyl-3-furonitrile CAS No. 478033-38-4](/img/structure/B2461702.png)
2-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-phenyl-3-furonitrile
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Description
Scientific Research Applications
- The compound has been investigated for its antimicrobial potential. Specifically, derivatives of this molecule have shown significant activity against both Gram-positive bacteria (such as Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (including Salmonella Typhi and Pseudomonas aeruginosa). Additionally, it exhibits antifungal properties against Aspergillus niger and Aspergillus flavus .
- Certain derivatives of this compound exhibit antimycobacterial activity against the Mycobacterium tuberculosis H37Rv strain. Their minimum inhibitory concentration (MIC) falls within the range of 1.6 to 100 µg/mL .
- The quinoline moiety in this compound serves as a viable lead structure for designing broad-spectrum antimicrobial agents. Medicinal chemists have explored its potential due to its pharmacological properties .
- Oximes, including derivatives of this compound, have been studied for their role as acetylcholinesterase reactivators. These organic molecules play a significant role in various contexts, including medicinal chemistry .
- Quinoline derivatives, such as this compound, are essential in synthetic organic chemistry. They serve as precursors to active pharmaceutical agents and constitute structural units in natural products and drugs .
Antimicrobial Activity
Antimycobacterial Properties
Lead Structure for Antimicrobial Agents
Acetylcholinesterase Reactivators
Synthetic Organic Chemistry
Pharmacological Applications
properties
IUPAC Name |
2-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-5-phenylfuran-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClFN2O/c19-15-7-4-8-16(20)14(15)11-22-18-13(10-21)9-17(23-18)12-5-2-1-3-6-12/h1-9,11H/b22-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTJJTRFJZOQED-SSDVNMTOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)N=CC3=C(C=CC=C3Cl)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)/N=C/C3=C(C=CC=C3Cl)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-phenyl-3-furonitrile |
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